N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide
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Overview
Description
N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene core with two keto groups at positions 9 and 10, and an ethanediamide group attached to the 2-position of the anthracene ring. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.
Preparation Methods
The synthesis of N1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide typically involves the reaction of 1-aminoanthraquinone with ethanediamide under specific conditions. One common method includes the use of a coupling agent such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholino-carbenium hexafluorophosphate) to facilitate the formation of the amide bond . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures, followed by refluxing to complete the reaction .
Chemical Reactions Analysis
N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyanthracene derivatives.
Substitution: The amide groups can participate in substitution reactions, where the ethanediamide moiety can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Scientific Research Applications
N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal ions that are essential for enzyme function . This interaction can disrupt the normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
N~1~-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide can be compared with other anthraquinone derivatives such as:
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound has a similar anthracene core but with a different substituent at the 2-position.
2-Dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamides: These compounds have dithiocarbamate groups instead of ethanediamide.
S,S-dialkyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfoximides: These derivatives contain sulfoximide groups, which provide different chemical properties and reactivity.
The uniqueness of N1-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)ethanediamide lies in its specific substituent groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
92573-38-1 |
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Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
N'-(9,10-dioxoanthracen-2-yl)oxamide |
InChI |
InChI=1S/C16H10N2O4/c17-15(21)16(22)18-8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H,(H2,17,21)(H,18,22) |
InChI Key |
FYWHYVQSYQGKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)N |
Origin of Product |
United States |
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